Acetic acid;3,4-dimethylpent-1-yn-3-ol
CAS No.: 84638-05-1
Cat. No.: VC19316832
Molecular Formula: C9H16O3
Molecular Weight: 172.22 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 84638-05-1 |
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Molecular Formula | C9H16O3 |
Molecular Weight | 172.22 g/mol |
IUPAC Name | acetic acid;3,4-dimethylpent-1-yn-3-ol |
Standard InChI | InChI=1S/C7H12O.C2H4O2/c1-5-7(4,8)6(2)3;1-2(3)4/h1,6,8H,2-4H3;1H3,(H,3,4) |
Standard InChI Key | BULMBGOLDMBDOE-UHFFFAOYSA-N |
Canonical SMILES | CC(C)C(C)(C#C)O.CC(=O)O |
Introduction
Chemical Structure and Molecular Characteristics
Structural Composition
The compound exists as a 1:1 molar complex of acetic acid and 3,4-dimethylpent-1-yn-3-ol. The latter component (CID 95483) features a branched carbon skeleton with a hydroxyl group at the third carbon and a terminal alkyne at the first position (Fig. 1). The IUPAC name for the alcohol component is 3,4-dimethylpent-1-yn-3-ol, with the SMILES notation CC(C)C(C)(C#C)O
.
Key Structural Features:
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Hydroxyl Group: Facilitates hydrogen bonding and participation in condensation reactions.
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Terminal Alkyne: Enables click chemistry (e.g., Huisgen cycloaddition) and catalytic coupling reactions.
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Branched Alkyl Chain: Enhances steric hindrance, influencing reaction kinetics and selectivity .
Physicochemical Properties
Experimental data from EvitaChem and PubChem reveal the following properties:
Property | Value |
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Appearance | Clear, colorless to light orange liquid |
Density | 0.87 g/cm³ |
Boiling Point | 133°C |
Melting Point | -20.62°C |
Solubility in Water | Fully miscible |
Vapor Pressure (25°C) | 3.19 mmHg |
Flash Point | 133°C (closed cup) |
The compound’s flammability necessitates careful handling, with storage recommendations emphasizing cool, ventilated environments away from ignition sources.
Synthesis and Manufacturing
Laboratory-Scale Synthesis
A widely cited method involves the DCC-mediated condensation of 3,4-dimethylpent-1-yn-3-ol with acetic acid in dichloromethane (DCM) at 0°C, catalyzed by DMAP (4-dimethylaminopyridine) . The reaction proceeds via activation of the carboxylic acid to form an intermediate acyloxyphosphonium ion, which subsequently reacts with the alcohol :
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Dissolve 3,4-dimethylpent-1-yn-3-ol (5.5 mmol) in dry THF.
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Add acetic anhydride (10 mmol) at -78°C under .
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Warm to room temperature, stir overnight, and purify via silica gel chromatography (petroleum ether/ethyl acetate = 80:1).
Industrial Production
Scalable methods utilize continuous-flow reactors to enhance safety and efficiency. For example, catalytic hydrogenation of propargyl acetates in the presence of Pd/C or Ni catalysts achieves high throughput . Patents such as US4371676A highlight its role in copolymer production, where cyclopentadiene residues are functionalized with acetylenic compounds .
Chemical Reactivity and Transformations
Oxidation Reactions
Controlled oxidation of the alkyne moiety using or yields 4,4-dimethyl-1-pentyn-3-one, a key intermediate in fragrance synthesis :
Reduction Reactions
Catalytic hydrogenation (H₂/Pd) selectively reduces the alkyne to cis-alkenes, while Birch reduction (Li/NH₃) produces trans isomers . Full saturation yields 4,4-dimethylpentane, a solvent in polymer industries.
Nucleophilic Additions
The terminal alkyne undergoes Sonogashira coupling with aryl halides, forming conjugated enynes used in OLED materials . For example:
Applications in Industry and Research
Pharmaceutical Intermediates
The compound serves as a precursor to prostaglandin analogues, as evidenced by patent EP2864308B1 . Its hydroxyl group is esterified with fatty acids to produce prodrugs with enhanced bioavailability .
Agrochemicals
Functionalization with thiophosphates yields insecticides targeting acetylcholinesterase (e.g., derivatives in US9951043B2) . The alkyne group’s reactivity enables rapid derivatization for structure-activity relationship (SAR) studies .
Materials Science
In polymer chemistry, it acts as a crosslinker in cyclopentadiene-based resins, improving thermal stability (US4371676A) . Its incorporation into polyurethanes enhances mechanical strength due to rigid alkyne spacers .
Future Directions and Research Opportunities
Catalytic Asymmetric Synthesis
Developing chiral catalysts (e.g., Ru-BINAP complexes) could enable enantioselective synthesis of 3,4-dimethylpent-1-yn-3-ol derivatives for chiral drug candidates .
Green Chemistry Approaches
Replacing DCM with cyclopentyl methyl ether (CPME) or ionic liquids may reduce environmental footprint .
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